1-(2-Methyl-6,7-dihydro[1,3]oxazolo[5,4-b]azocin-4(5H)-yl)ethan-1-one
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Overview
Description
1-(2-Methyl-6,7-dihydro[1,3]oxazolo[5,4-b]azocin-4(5H)-yl)ethan-1-one is a complex organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-6,7-dihydro[1,3]oxazolo[5,4-b]azocin-4(5H)-yl)ethan-1-one can be achieved through several methods. One common approach involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to form 5-aryloxazoles . Another method includes the use of palladium-catalyzed direct arylation and alkenylation of oxazoles, which is regio- and stereospecific . Additionally, a one-pot van Leusen oxazole synthesis using TosMIC, aliphatic halides, and various aldehydes in ionic liquids allows the preparation of 4,5-disubstituted oxazoles in high yields .
Industrial Production Methods
Industrial production of this compound may involve the use of scalable and efficient synthetic routes such as the one-pot van Leusen oxazole synthesis. This method is advantageous due to its high yield and the ability to reuse ionic liquids as solvents for multiple runs without significant loss of yields .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-6,7-dihydro[1,3]oxazolo[5,4-b]azocin-4(5H)-yl)ethan-1-one undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using hydride donors to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, using reagents like halides and triflates.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, copper nitrate, palladium catalysts, and tosylmethyl isocyanide . Reaction conditions vary depending on the desired transformation, with some reactions requiring polar solvents, while others are performed in nonpolar solvents .
Major Products Formed
Major products formed from these reactions include 5-aryloxazoles, phenylglyoxals, and various substituted oxazoles .
Scientific Research Applications
1-(2-Methyl-6,7-dihydro[1,3]oxazolo[5,4-b]azocin-4(5H)-yl)ethan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Methyl-6,7-dihydro[1,3]oxazolo[5,4-b]azocin-4(5H)-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes . It may also interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2-Methyl-6,7-dihydro[1,3]oxazolo[5,4-b]azocin-4(5H)-yl)ethan-1-one include:
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines an oxazole ring with an azocin ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
90238-02-1 |
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Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(2-methyl-6,7-dihydro-5H-[1,3]oxazolo[5,4-b]azocin-4-yl)ethanone |
InChI |
InChI=1S/C11H14N2O2/c1-8-12-10-6-4-3-5-7-13(9(2)14)11(10)15-8/h4,6H,3,5,7H2,1-2H3 |
InChI Key |
KYOFZXMHTYCUEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)N(CCCC=C2)C(=O)C |
Origin of Product |
United States |
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